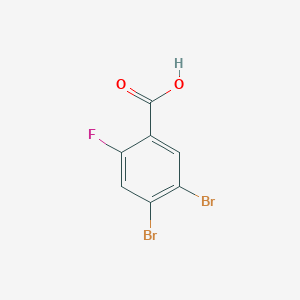

4,5-Dibromo-2-fluorobenzoic acid

説明

Significance of Halogenated Aromatic Compounds in Organic Synthesis and Beyond

Halogenated aromatic compounds are fundamental pillars in the world of organic synthesis. The introduction of halogen atoms onto an aromatic ring dramatically influences the molecule's reactivity, lipophilicity, and metabolic stability. This makes them highly sought-after intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The carbon-halogen bond provides a reactive handle for a wide array of chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metallation reactions, enabling the construction of intricate molecular architectures. Beyond synthesis, the unique properties of halogenated aromatics have led to their use in materials science, where they are incorporated into liquid crystals, polymers, and other functional materials.

Overview of Benzoic Acid Derivatives as Versatile Synthetic Intermediates

Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as readily available and versatile synthetic intermediates. The carboxylic acid group can be easily converted into a variety of other functional groups, including esters, amides, acid chlorides, and alcohols. google.com This functional group manipulation, combined with the stability of the benzene (B151609) ring, allows for the strategic construction of more complex molecules. The reactivity of the aromatic ring itself can also be tuned by the presence of various substituents, further expanding the synthetic utility of benzoic acid derivatives. guidechem.com

Positioning of 4,5-Dibromo-2-fluorobenzoic Acid within Advanced Chemical Research

Within the broad family of halogenated benzoic acids, this compound emerges as a compound of significant interest in advanced chemical research. Its specific substitution pattern, featuring two bromine atoms and a fluorine atom on the benzoic acid core, imparts a unique combination of steric and electronic properties. This positions it as a valuable building block for the synthesis of highly specialized and complex target molecules. While detailed research on this specific compound is not as extensive as for some of its analogues, its structural motifs suggest potential applications as a key intermediate in the development of novel pharmaceuticals and functional materials. The presence of multiple halogen atoms offers several sites for selective chemical modification, allowing for the creation of diverse molecular libraries for screening and optimization in various research and development endeavors.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 289039-48-1 | N/A |

| Molecular Formula | C₇H₃Br₂FO₂ | N/A |

| Molecular Weight | 297.90 g/mol | N/A |

No extensive, publicly available data for the melting point, boiling point, or solubility of this compound could be located in the searched resources.

Synthesis of this compound

For analogous compounds, such as the synthesis of 4-Bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene, a common method involves oxidation using a strong oxidizing agent in the presence of a catalyst. For instance, a reaction might employ oxygen in combination with a cobalt(II) acetate (B1210297) tetrahydrate and sodium bromide catalyst in acetic acid at elevated temperatures and pressures. chemicalbook.com The resulting product is then typically isolated through a workup procedure involving extraction and acidification. chemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

4,5-dibromo-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYCLZJOUMEOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378809 | |

| Record name | 4,5-dibromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-48-1 | |

| Record name | 4,5-dibromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways to 4,5 Dibromo 2 Fluorobenzoic Acid

Historical Context of Bromination and Fluorination in Aromatic Systems

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. Historically, the halogenation of aromatic compounds has been achieved through electrophilic aromatic substitution (EAS). For bromination, the use of molecular bromine (Br₂), often in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃), has been a long-standing method. This approach increases the electrophilicity of bromine, facilitating its attack on the electron-rich aromatic ring.

The introduction of fluorine, however, has been historically more challenging due to the high reactivity of elemental fluorine (F₂), which often leads to uncontrolled reactions and degradation of the organic substrate. A significant breakthrough came with the development of the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). This reaction provided a reliable method for the regioselective introduction of fluorine onto an aromatic ring and remains a valuable tool in organic synthesis.

Modern Approaches for the Synthesis of Halogenated Benzoic Acid Derivatives

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of halogenated benzoic acids. These approaches often involve multi-step syntheses to achieve the desired substitution pattern, which may not be accessible through direct halogenation.

A common and effective strategy for the synthesis of benzoic acid derivatives is the oxidation of a methyl group on a substituted toluene. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation processes. For instance, the synthesis of 4-Bromo-2-fluorobenzoic acid can be accomplished by the oxidation of 2-fluoro-4-bromotoluene. A modern, greener approach to this oxidation involves the use of molecular oxygen in the presence of a cobalt-based catalyst and a radical initiator like AIBN in acetic acid. This method offers a more sustainable alternative to traditional stoichiometric oxidants. chemicalbook.com

Table 1: Example of Oxidative Synthesis of a Halogenated Benzoic Acid

| Starting Material | Reagents and Conditions | Product | Yield |

|---|

The directing effects of existing substituents on the aromatic ring are a critical consideration in the synthesis of polysubstituted arenes. In the case of 2-fluorobenzoic acid, the fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Direct electrophilic bromination of 2-fluorobenzoic acid with reagents like N-bromosuccinimide (NBS) in sulfuric acid preferentially yields 5-bromo-2-fluorobenzoic acid due to the strong activating and directing effect of the fluorine atom to its para position.

To achieve alternative substitution patterns, such as in 4,5-Dibromo-2-fluorobenzoic acid, direct bromination of 2-fluorobenzoic acid is not a viable primary strategy. Instead, a multi-step approach starting with a differently substituted precursor is necessary to control the regioselectivity of the halogenation steps. For example, the synthesis of 2-halogen-5-bromobenzoic acids can be achieved by the bromination of o-halobenzoic acids using NBS in sulfuric acid. tandfonline.com

Table 2: Regioselective Bromination of a Halobenzoic Acid

| Starting Material | Reagents and Conditions | Product |

|---|

The synthesis of complex halogenated benzoic acids like this compound often necessitates a multi-step synthetic sequence. These sequences can start from a variety of precursors, including substituted anilines, which allow for the introduction of halogens via Sandmeyer or related reactions.

A plausible, though not explicitly detailed in the provided search results, multi-step synthesis for this compound could start from 3,4-dibromoaniline. The amino group could be transformed into a fluorine atom using the Balz-Schiemann reaction, yielding 1-fluoro-3,4-dibromobenzene. Subsequent carboxylation of this intermediate, for example, through lithiation followed by reaction with carbon dioxide, would produce the target molecule.

Another potential multi-step pathway could involve the synthesis of 2,4-dibromo-5-fluorotoluene, which could then be oxidized to the corresponding benzoic acid. The synthesis of related compounds like 2,4-dibromo-5-fluorobenzoic acid has been reported, highlighting the feasibility of such multi-step approaches. tandfonline.com

Specific Reaction Pathways for the Introduction of Bromine and Fluorine Substituents

The introduction of bromine and fluorine substituents onto a benzoic acid core can be achieved through several specific reaction pathways.

For the introduction of bromine, electrophilic bromination using molecular bromine with a Lewis acid catalyst or N-bromosuccinimide (NBS) are common methods. The choice of reagent and reaction conditions can influence the regioselectivity of the bromination.

The introduction of fluorine can be more complex. Direct fluorination with elemental fluorine is rarely used for fine chemical synthesis. The Balz-Schiemann reaction, which converts an amino group to a fluorine atom via a diazonium salt, is a well-established method. globalscientificjournal.comgoogle.comgoogle.com More modern methods for nucleophilic fluorination are also being developed. patsnap.com

A key reaction for the synthesis of halogenated aromatic compounds from anilines is the Sandmeyer reaction. globalscientificjournal.comgoogle.comgoogle.com This reaction allows for the conversion of an amino group into a variety of substituents, including halogens and cyano groups, via a diazonium salt intermediate. For example, an appropriately substituted aminobenzoic acid could be converted to a halogenated benzoic acid using this powerful transformation. researchgate.net

Development of Environmentally Conscious Synthetic Protocols

There is a growing emphasis in chemical synthesis on the development of environmentally friendly, or "green," protocols. This includes the use of less hazardous reagents, milder reaction conditions, and processes that generate less waste.

In the context of halogenation, greener alternatives to traditional methods are being explored. For the bromination of aromatic compounds, methods using potassium bromate (B103136) (KBrO₃) in the presence of sulfuric acid have been developed as an alternative to using elemental bromine. tandfonline.com Similarly, systems like sodium periodate/sodium bromide/sulfuric acid in an acetic acid-water solvent system have been reported for the synthesis of 2-halo-5-bromobenzoic acids. tandfonline.com The oxidative route to 4-bromo-2-fluorobenzoic acid using molecular oxygen as the oxidant is another example of a greener synthetic approach. chemicalbook.com These methods aim to reduce the environmental impact associated with the synthesis of halogenated aromatic compounds.

Reactivity and Advanced Chemical Transformations of 4,5 Dibromo 2 Fluorobenzoic Acid

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for haloarenes, particularly when the aromatic ring is activated by electron-withdrawing groups. aakash.ac.inorganicmystery.com In 4,5-Dibromo-2-fluorobenzoic acid, the carboxylic acid group at C-1 serves as such an activating group, lowering the electron density of the aromatic ring and making it susceptible to attack by nucleophiles.

The mechanism generally involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the expulsion of a halide leaving group. organicmystery.com The relative reactivity of halogens in SNAr typically follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the intermediate state.

For this compound, the fluorine atom at the C-2 position is the most likely site for nucleophilic attack. Its position ortho to the strongly electron-withdrawing carboxylate group significantly enhances its reactivity compared to the bromine atoms at the C-4 and C-5 positions. Therefore, reaction with strong nucleophiles such as alkoxides, amines, or thiolates is predicted to selectively displace the fluoride (B91410) ion.

| Reaction Type | Substrate | Typical Nucleophile | Predicted Product | Key Factors |

| SNAr | This compound | R-O⁻, R₂N-H, R-S⁻ | 4,5-Dibromo-2-(nucleophile)benzoic acid | - Activation by -COOH group- C-F bond is most polarized- Fluorine is an excellent leaving group in SNAr |

Transition-Metal-Catalyzed Cross-Coupling Methodologies

Transition-metal-catalyzed reactions, especially those employing palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the two bromine atoms serve as reactive handles for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron species with an organohalide to form a new C-C bond. nih.gov In the case of this compound, a significant challenge is achieving site-selectivity between the two bromine atoms at the C-4 and C-5 positions. researchgate.netrsc.org

The regioselectivity of the coupling is governed by a subtle balance of electronic and steric effects, as well as the specific catalytic system (palladium source, ligand, and base) employed. nih.govmdpi.com

Electronic Effects: The fluorine atom at C-2 and the carboxylic acid at C-1 are both electron-withdrawing. This effect is more strongly felt at the ortho (C-2) and meta (C-4) positions relative to the fluorine. Therefore, the C-Br bond at C-4 is more electron-deficient than the C-Br bond at C-5, which could favor a faster oxidative addition of the Pd(0) catalyst at the C-4 position.

Steric Effects: The C-4 position is flanked by the C-5 bromine and the C-3 hydrogen, while the C-5 position is adjacent to the C-4 bromine and the C-6 hydrogen. Steric hindrance is broadly similar, but specific ligands on the palladium catalyst can exhibit preferences for one site over the other.

Under many conditions, a mixture of mono-arylated products (at C-4 and C-5) might be expected. However, by carefully selecting the palladium catalyst, ligands, and reaction conditions, it is often possible to achieve selective mono-coupling or proceed directly to a di-substituted product by using an excess of the boronic acid. mdpi.com

| Reaction | Substrate | Coupling Partner | Potential Products | Controlling Factors |

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | 4-Aryl-5-bromo-2-fluorobenzoic acid5-Aryl-4-bromo-2-fluorobenzoic acid4,5-Diaryl-2-fluorobenzoic acid | Catalyst/Ligand: Bulky or electron-rich phosphine (B1218219) ligands can influence site preference. nih.govBase/Solvent: Choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent can affect catalyst activity and selectivity.Stoichiometry: Using ~1 equivalent of boronic acid favors mono-coupling. |

Beyond the Suzuki reaction, other palladium-catalyzed methodologies can be applied to this compound. These include:

Stille Coupling: Utilizes organotin reagents.

Heck Coupling: Couples the aryl bromide with an alkene.

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne.

Buchwald-Hartwig Amination: Forms a C-N bond with an amine.

In all these reactions, the challenge of regioselectivity between the C-4 and C-5 bromine atoms remains. The principles governing selectivity are similar to those in the Suzuki coupling, where electronic effects, steric hindrance, and precise reaction conditions dictate the outcome.

Directed Ortho-Metalation and Deprotonative Functionalization

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic C-H bonds. cas.orgcas.org The reaction uses a strong base, typically an organolithium reagent, to deprotonate a position ortho to a directing metalation group (DMG). researchgate.net

For this compound, the deprotonation of the acidic proton of the carboxylic acid with a strong base (like sec-Butyllithium) generates a lithium carboxylate. This carboxylate anion is a powerful directing group. researchgate.net It directs the second deprotonation event to an adjacent (ortho) position on the aromatic ring.

The two ortho positions relative to the carboxylate are C-2 and C-6.

The C-2 position is substituted with a fluorine atom and is therefore unavailable for deprotonation.

The C-6 position bears a hydrogen atom.

Consequently, treatment with a strong base like lithium diisopropylamide (LDA) or s-BuLi is expected to result in highly regioselective deprotonation at the C-6 position, yielding a dilithiated intermediate. The cooperative directing effect of the ortho-fluorine substituent further enhances the acidity of the C-6 proton, reinforcing this selectivity. researchgate.net

The organolithium intermediate generated via DoM is a potent nucleophile and can be trapped by a variety of electrophiles. A common and synthetically useful electrophile is carbon dioxide (CO₂).

Quenching the C-6 lithiated species with CO₂ gas (often in the form of dry ice) followed by an acidic workup introduces a second carboxylic acid group at the C-6 position. This two-step sequence provides a direct route to a highly substituted isophthalic acid derivative, a structure that would be challenging to synthesize through other methods.

| Step | Reaction Type | Reagents | Intermediate/Product | Key Principle |

| 1 | Directed Ortho-Metalation | 2.2 equiv. s-BuLi or LDA, THF, -78 °C | 6-Lithio-4,5-dibromo-2-fluorobenzoate (dilithio species) | The carboxylate group is a powerful directing metalation group, forcing deprotonation at the adjacent C-6 position. researchgate.net |

| 2 | Carboxylation | 1. CO₂ (s)2. H₃O⁺ workup | 4,5-Dibromo-6-fluoroisophthalic acid | The nucleophilic organolithium intermediate attacks the electrophilic carbon of CO₂. |

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functional group in this compound is a prime site for a variety of chemical transformations, most notably esterification and amidation, to produce a range of derivatives with potential applications in medicinal chemistry and materials science.

Esterification Reactions

Esterification of this compound can be readily achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

A representative procedure for the synthesis of an ethyl ester would involve refluxing this compound with an excess of absolute ethanol (B145695) and a catalytic amount of concentrated sulfuric acid for several hours. globalscientificjournal.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by removing the excess alcohol, neutralizing the acid catalyst with a mild base such as sodium carbonate solution, and extracting the ester with an organic solvent. globalscientificjournal.com

| Reactants | Reagents | Conditions | Product |

| This compound | Ethanol, Sulfuric acid (catalyst) | Reflux | Ethyl 4,5-dibromo-2-fluorobenzoate |

This esterification is not limited to simple alcohols; a variety of primary and secondary alcohols can be employed to generate a library of ester derivatives.

Amidation and Hydrazide Formation

The carboxylic acid can be converted into amides and hydrazides, which are important intermediates for the synthesis of various biologically active molecules.

Amidation: The formation of amides from this compound typically proceeds via an activated carboxylic acid derivative, such as an acyl chloride. The acid can be converted to 4,5-dibromo-2-fluorobenzoyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide.

Hydrazide Formation: Hydrazides are key precursors for the synthesis of hydrazones and various heterocyclic compounds, which are known to possess a wide range of biological activities, including antimicrobial and antituberculosis effects. organic-chemistry.orgnih.govlibretexts.org The synthesis of 4,5-dibromo-2-fluorobenzohydrazide can be accomplished by reacting the corresponding ester (e.g., ethyl 4,5-dibromo-2-fluorobenzoate) with hydrazine (B178648) hydrate (B1144303). google.com

A typical procedure involves refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. globalscientificjournal.comgoogle.com The ratio of ester to hydrazine hydrate is often optimized to ensure complete conversion. globalscientificjournal.com The resulting hydrazide, being a solid, often precipitates from the reaction mixture upon cooling and can be collected by filtration. globalscientificjournal.comgoogle.com

| Starting Material | Reagents | Conditions | Product |

| Ethyl 4,5-dibromo-2-fluorobenzoate | Hydrazine hydrate, Ethanol | Reflux, 12-15 hours | 4,5-Dibromo-2-fluorobenzohydrazide |

These hydrazides can be further reacted with various aldehydes and ketones to form hydrazone derivatives. nih.govnih.gov

Exploiting Bromine Atoms for Further Chemical Elaborations

The two bromine atoms on the aromatic ring of this compound and its derivatives serve as valuable handles for introducing further molecular complexity through various cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds can also be exploited for selective transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F. This hierarchy allows for the selective reaction at the C-Br bonds while leaving the C-F bond intact.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide. It is a versatile method for forming C-C bonds. The bromine atoms of this compound derivatives can readily participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids. rsc.orgacs.org This allows for the synthesis of biaryl and styrenyl derivatives. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.com

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org The bromine atoms on the this compound scaffold can be coupled with a wide range of alkynes to produce substituted alkynyl derivatives. These products can serve as precursors for more complex structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction can be applied to this compound derivatives to introduce various primary or secondary amines, leading to the synthesis of substituted anilines which are important pharmacophores. The choice of phosphine ligand is often crucial for the success of these transformations. nih.gov

The selective functionalization of one bromine atom over the other can potentially be achieved by carefully controlling the reaction conditions and stoichiometry of the reagents, although this can be challenging due to the similar electronic environment of the two bromine atoms.

| Reaction Type | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) complex, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) salt, Base | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | Pd complex, Ligand, Base | C-N |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of its bonds. For 4,5-Dibromo-2-fluorobenzoic acid, one would expect to observe characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, C-F stretch, C-Br stretches, and various aromatic C-H and C=C vibrations.

Despite the utility of this technique, specific FT-IR spectral data, including peak positions and assignments for this compound, are not available in the reviewed scientific literature and databases.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. In the case of this compound, FT-Raman spectroscopy would be valuable for identifying the symmetric vibrations of the benzene (B151609) ring and the C-Br bonds.

A comprehensive search did not yield any published FT-Raman spectra or associated data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the fluorine, bromine, and carboxylic acid substituents. Furthermore, coupling between the protons and with the fluorine atom (¹H-¹⁹F coupling) would provide crucial information for assigning their positions on the aromatic ring.

Specific ¹H NMR spectral data, such as chemical shifts (δ) and coupling constants (J), for this compound are not documented in the available resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would be indicative of the electronic environment of each carbon, including the carbon of the carboxylic acid group and the six carbons of the benzene ring. Coupling between the carbon atoms and the fluorine atom (¹³C-¹⁹F coupling) would also be observable and aid in the structural assignment.

Detailed ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, could not be located in the searched scientific literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the adjacent bromine and carboxylic acid groups. Coupling to the nearby aromatic protons would also be observed.

No experimental or theoretical ¹⁹F NMR data for this compound has been found in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, with a molecular formula of C₇H₃Br₂FO₂, the theoretical exact mass can be calculated. An experimental HRMS analysis would provide a measured mass value, and the minuscule difference between the theoretical and experimental values, typically in the parts-per-million (ppm) range, would serve to unequivocally confirm the compound's identity. However, specific high-resolution mass spectrometry data for this compound are not readily found in the public domain.

X-ray Crystallography for Definitive Solid-State Structure Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method would provide unambiguous information about the molecular geometry, as well as the packing of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry

A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the benzene ring and the orientation of the carboxylic acid group and the halogen substituents. At present, there are no published reports or database entries detailing the single-crystal X-ray structure of this specific compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond individual molecular geometry, X-ray crystallography elucidates the supramolecular architecture, revealing how molecules interact with each other in the solid state. For this compound, one would expect to observe significant intermolecular interactions. The carboxylic acid group is a prime candidate for forming strong hydrogen bonds, typically resulting in dimeric structures. Furthermore, the presence of bromine atoms suggests the possibility of halogen bonding, a type of non-covalent interaction that can play a crucial role in directing crystal packing. A detailed crystallographic analysis would map out these interactions, providing insight into the forces that govern the solid-state assembly of the compound. Regrettably, without experimental crystallographic data, a definitive analysis of these interactions is not possible.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission techniques, provides information about the electronic transitions within a molecule.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound would be expected to show characteristic absorption bands arising from π-π* transitions within the aromatic ring. The position and intensity of these bands are influenced by the nature and position of the substituents. Studies on other substituted benzoic acids have shown that halogenation can lead to shifts in the absorption maxima.

Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. While many aromatic compounds fluoresce, the presence of heavy atoms like bromine can sometimes quench fluorescence through intersystem crossing. An experimental investigation would be necessary to determine if this compound exhibits any significant fluorescence and to characterize its emission spectrum. Currently, there is no available literature detailing the electronic absorption or emission spectra of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. For 4,5-Dibromo-2-fluorobenzoic acid, this would involve geometry optimization to find the lowest energy conformation. The presence of the carboxylic acid group introduces the possibility of different conformers, particularly regarding the orientation of the hydroxyl proton. Computational methods would be used to explore the potential energy surface and identify the global minimum, representing the most stable arrangement of the atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can reveal stabilizing interactions such as hyperconjugation. In the case of this compound, NBO analysis would quantify the interactions between the lone pairs of the halogen and oxygen atoms with the aromatic ring and the carboxylic acid group, providing insights into the electronic structure and stability.

Molecular Electrostatic Potential (MEP) Surface Mapping

The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The map would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the MEP surface would highlight the electrophilic and nucleophilic sites, offering clues about its intermolecular interactions.

Non-Linear Optical (NLO) Properties

Molecules with large NLO responses are of interest for applications in optoelectronics. Computational methods can predict the first hyperpolarizability (β), a measure of the NLO activity of a molecule. Calculations for this compound would determine its potential for use in NLO materials. These properties are highly dependent on the molecular structure and electronic characteristics, such as the presence of electron-donating and -withdrawing groups.

Vibrational Frequency Calculations and Spectroscopic Simulations

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the various peaks in an experimental spectrum to specific molecular motions. For this compound, these calculations would provide a theoretical vibrational spectrum that could be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its vibrational modes.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and theoretical calculations have become an indispensable tool for predicting and interpreting NMR spectra. For this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

The prediction process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or fluorobenzene (B45895) for ¹⁹F. wikipedia.org

The accuracy of these predictions is highly dependent on the chosen computational level of theory (functional and basis set) and the treatment of solvent effects. mdpi.com For substituted benzoic acids, it has been observed that conventional prediction protocols can sometimes be challenged by the electronic complexities introduced by multiple substituents. researchgate.net

Expected ¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the benzene (B151609) ring are significantly influenced by the electronic effects of the substituents (two bromine atoms, a fluorine atom, and a carboxylic acid group). The bromine and fluorine atoms, being electronegative, are expected to exert a deshielding effect on the directly attached carbons (C-4, C-5, and C-2). The carboxylic acid group will also influence the chemical shift of the carbon it is attached to (C-1) and the other ring carbons.

Expected ¹H NMR Chemical Shifts: The proton chemical shifts are also governed by the electronic environment. The protons on the aromatic ring will experience shifts based on their position relative to the electron-withdrawing substituents.

Expected ¹⁹F NMR Chemical Shifts: The fluorine chemical shift is particularly sensitive to the electronic environment. The presence of the adjacent bromine and carboxylic acid groups will be the primary determinants of the ¹⁹F chemical shift in this compound.

A hypothetical data table for predicted NMR shifts is presented below. The actual values would be obtained from specific DFT calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| C1 | - | Value | - |

| C2 | - | Value | Value |

| C3 | Value | Value | - |

| C4 | - | Value | - |

| C5 | - | Value | - |

| C6 | Value | Value | - |

| COOH | Value | Value | - |

Note: Specific chemical shift values require dedicated computational studies.

Studies on Tautomeric Equilibria and Isomerism

Tautomerism: Tautomerism involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. For carboxylic acids, the most common form of tautomerism is the equilibrium between the carboxylic acid form and its ester-like tautomer, a lactol or pseudo-acid, which is a cyclic form. In the case of most simple benzoic acids, the open-chain carboxylic acid form is overwhelmingly favored.

However, for certain substituted benzoic acids, particularly ortho-acylbenzoic acids, the existence of ring-chain tautomerism has been established, where the compound exists as a mixture of the open-chain and cyclic forms in solution. rsc.orgrsc.orgunh.edu The position of this equilibrium is influenced by factors such as the nature of the substituents and the polarity of the solvent. rsc.org For this compound, significant tautomerism involving the carboxylic acid group is not expected under normal conditions due to the high stability of the aromatic ring and the carboxylic acid functional group.

Isomerism: Isomerism is a key consideration for substituted aromatic compounds. For a dibromo-fluorobenzoic acid, numerous positional isomers exist. The specific arrangement of the substituents on the benzene ring in this compound defines its unique chemical and physical properties. Other isomers, such as 2,3-Dibromo-4-fluorobenzoic acid or 3,5-Dibromo-2-fluorobenzoic acid, would exhibit different reactivity and spectroscopic characteristics due to the altered electronic and steric interactions between the substituents. The synthesis of this compound often requires carefully controlled reaction conditions to achieve regioselectivity and avoid the formation of a mixture of isomers.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors and reactivity indices, derived from computational calculations, provide quantitative measures of the chemical reactivity and stability of a molecule. These parameters are crucial for understanding the behavior of this compound in chemical reactions.

Key Descriptors and Their Significance:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Electron Affinity and Ionization Potential: These can be approximated from the HOMO and LUMO energies via Koopmans' theorem. They provide insights into the ease of forming an anion or a cation, respectively.

Global Hardness and Softness: These concepts, derived from the HOMO-LUMO gap, describe the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity: This is the power of an atom or group of atoms to attract electrons towards itself.

Fukui Functions: These indices are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. They are calculated from the changes in electron density upon the addition or removal of an electron.

The presence of electron-withdrawing fluorine and bromine atoms, along with the carboxylic acid group, is expected to lower the HOMO and LUMO energy levels of this compound, making it a relatively poor electron donor but a good electron acceptor. libretexts.org These substituents also increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. savemyexams.com

Table of Predicted Quantum Chemical Descriptors:

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | Value | Electron donating ability |

| LUMO Energy | Value | Electron accepting ability |

| HOMO-LUMO Gap | Value | Chemical stability and reactivity |

| Global Hardness | Value | Resistance to change in electron distribution |

| Global Softness | Value | Ease of change in electron distribution |

| Electronegativity | Value | Electron attracting power |

Note: Specific values for these descriptors require dedicated quantum chemical calculations.

Topological Analysis of Electron Density (RDG, ELF, LOL)

The topological analysis of the electron density provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule. wikipedia.org Methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are employed for this purpose. wikipedia.orgjussieu.frwikipedia.org

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org The analysis focuses on critical points in the electron density where the gradient is zero. The presence of a bond critical point (BCP) between two nuclei indicates a chemical bond. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the bond. For the covalent bonds within the benzene ring and the C-F and C-Br bonds of this compound, specific ρ(r) and ∇²ρ(r) values would be expected.

Reduced Density Gradient (RDG): The RDG is a tool used to visualize and characterize weak, non-covalent interactions. jussieu.frmdpi.com It is based on the relationship between the electron density and its gradient. Plots of the RDG against the electron density can reveal van der Waals interactions, hydrogen bonds, and steric clashes. In this compound, RDG analysis could identify potential intramolecular interactions between the adjacent bromo and fluoro substituents or between the fluoro and carboxylic acid groups.

Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron in the neighborhood of a reference electron. wikipedia.orgjussieu.fr It provides a clear picture of electron localization in chemical bonds and lone pairs. ELF analysis of this compound would show regions of high electron localization corresponding to the covalent bonds and the lone pairs on the halogen and oxygen atoms. It can offer insights into the electronic structure and aromaticity of the benzene ring. researchgate.net

Localized Orbital Locator (LOL): Similar to ELF, the LOL is another function used to visualize localized electrons, providing a clear distinction between bonding and lone pair regions.

Through these topological analyses, a comprehensive understanding of the electronic structure and bonding in this compound can be achieved, revealing subtle details that are not apparent from simple structural formulas.

Applications in Advanced Materials and Medicinal Chemistry

Utility as Building Blocks for Complex Organic Molecules

Substituted halogenated benzoic acids are fundamental building blocks in organic synthesis. sigmaaldrich.com The presence of multiple, distinct functional groups on the benzene (B151609) ring of 4,5-Dibromo-2-fluorobenzoic acid allows for selective and sequential reactions. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides. The bromine atoms are susceptible to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern organic synthesis. The fluorine atom can influence the electronic properties and metabolic stability of resulting molecules, a desirable trait in pharmaceutical design. This multifunctionality enables chemists to use this compound as a scaffold to construct intricate molecular architectures.

Applications in Medicinal Chemistry and Pharmaceutical Development

The development of new therapeutic agents often relies on the availability of versatile chemical intermediates. Halogenated benzoic acids are frequently employed in the synthesis of pharmaceuticals due to their utility in building the core structures of bioactive molecules.

Halogenated benzoic acids are recognized as important intermediates in the production of Active Pharmaceutical Ingredients (APIs). google.comorgsyn.org Compounds with similar structures, such as other fluorinated or brominated benzoic acids, serve as key precursors in the synthesis of drugs. orgsyn.orgcustchemvip.com For example, 5-bromo-2,4-difluorobenzoic acid is an important pesticide and medical intermediate. google.com The process often involves the strategic modification of the functional groups on the benzoic acid ring to build the final API. While specific APIs derived directly from this compound are not widely documented, its structural motifs are present in various pharmacologically relevant molecules, positioning it as a valuable candidate for the synthesis of novel pharmaceutical compounds.

The modification of a lead compound to enhance its biological activity is a fundamental strategy in drug discovery. This compound is an ideal starting point for such derivatization, leading to several classes of compounds with known biological potential.

The carboxylic acid moiety of this compound can be converted into a hydrazide. This transformation opens a gateway to a class of compounds known as hydrazide-hydrazones, which are formed by the condensation of the hydrazide with various aldehydes or ketones. mdpi.com Hydrazide-hydrazone derivatives are noted for possessing a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, anticonvulsant, and anti-inflammatory properties. researchgate.netnih.gov

Furthermore, the hydrazide can be used to synthesize 1,3,4-oxadiazole (B1194373) derivatives. globalscientificjournal.comresearchgate.net Oxadiazoles (B1248032) are five-membered heterocyclic rings that are considered important pharmacophores in medicinal chemistry. mdpi.com Derivatives containing the 1,3,4-oxadiazole ring have shown a wide range of bioactivities, including antioxidant and antibacterial effects. nih.gov The synthesis of these derivatives from a precursor like this compound represents a promising strategy for developing new therapeutic agents.

Table 1: Reported Biological Activities of Hydrazone and Oxadiazole Derivatives

| Derivative Class | Reported Biological Activities |

|---|---|

| Hydrazide-Hydrazones | Antimicrobial, Antitubercular, Anticonvulsant, Antiviral, Anti-inflammatory researchgate.netnih.gov |

| 1,3,4-Oxadiazoles | Anti-inflammatory, Anticonvulsant, Antibacterial, Antioxidant researchgate.netnih.gov |

This table summarizes the general activities reported for these classes of compounds, which could potentially be accessed through derivatization of this compound.

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are another important class of bioactive compounds. nih.gov These are typically formed through the condensation of a primary amine with a carbonyl compound. A molecule like this compound could be chemically modified to introduce either an amino or an aldehyde function, thereby enabling its use in the synthesis of novel Schiff bases.

Schiff bases are well-known for their ability to form stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the Schiff base ligands alone. mdpi.com The coordinated metal ion can play a crucial role in the biological action of the complex. The spectrum of reported activities for Schiff bases and their metal complexes is extensive, encompassing antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comalayen.edu.iq This makes the synthesis of Schiff base derivatives from this compound a compelling avenue for pharmaceutical research.

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics characterized by a 4-oxo-1,4-dihydroquinoline skeleton. mdpi.com A key feature of these antibiotics is the presence of a fluorine atom, typically at the C-6 position, which significantly enhances their antibacterial potency. nih.gov

The synthesis of the quinolone core often involves the use of fluorinated aromatic precursors. Poly-substituted halo-aromatics, particularly those containing fluorine and other halogens like bromine, are valuable starting materials for constructing the bicyclic quinolone system. googleapis.com The bromine atoms can serve as handles for cyclization reactions or for the introduction of other necessary substituents. While the direct use of this compound as a precursor for clinically used fluoroquinolones is not explicitly detailed in mainstream literature, its structure contains the essential fluorinated and halogenated phenyl ring that is fundamental to the synthesis of this important class of antibacterial agents. nih.gov

Development of Enzyme Inhibitors (e.g., d-Amino Acid Oxidase Inhibitors)

d-Amino Acid Oxidase (DAAO) is a flavoenzyme that plays a critical role in the metabolism of d-amino acids, such as D-serine. nih.gov D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity and neurotransmission. nih.gov Consequently, inhibiting DAAO can increase D-serine levels in the brain, offering a potential therapeutic strategy for conditions associated with NMDA receptor hypofunction, like schizophrenia. nih.govnih.gov

The development of DAAO inhibitors has explored various chemical scaffolds. Many known inhibitors are small, polar molecules that bind to the enzyme's active site. nih.gov Research has focused on designing compounds that can effectively interact with the enzyme, with some series of derivatives showing potent inhibitory activity in the nanomolar range. nih.gov For instance, derivatives of benzo[d]isoxazol-3-ol (B1209928) and 5-hydroxy-1,2,4-triazin-6(1H)-one have been synthesized and evaluated as effective DAAO inhibitors. nih.govjohnshopkins.edu

While halogenated benzoic acids are common starting points in medicinal chemistry for creating novel bioactive compounds, specific studies detailing the synthesis of DAAO inhibitors directly from this compound are not prominent in publicly available literature. However, its structure possesses the necessary functionalities to serve as a scaffold for such inhibitors. The bromine atoms can be functionalized via cross-coupling reactions to introduce moieties that interact with the enzyme's binding pockets, a strategy employed in the design of other advanced DAAO inhibitors. nih.gov

Exploration of Anticancer, Anti-inflammatory, and Antimicrobial Potentials of Derivatives

The incorporation of fluorine into therapeutic drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Derivatives of fluorinated benzoic acids have been extensively studied for a range of pharmacological activities.

Anticancer Potential: Fluorinated heterocycles are a cornerstone of modern anticancer drug discovery. nih.gov For example, derivatives like 5-fluoroindole-2-carboxylic acid have been identified as inhibitors of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in many cancers. nih.gov Similarly, amphiphilic prodrugs of 5-fluoro-2'-deoxyuridine (B1346552) (5-FdU), a well-known anticancer agent, have been synthesized to improve their therapeutic index. nih.gov Although direct anticancer derivatives of this compound are not extensively documented, its structure is a prime candidate for creating novel therapeutic agents. The core could be used to synthesize fluorinated benzothiazoles or other heterocyclic systems known to possess potent antiproliferative activity. nih.gov

Anti-inflammatory Potential: Benzoic acid derivatives are the foundation for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has shown that derivatives of fluorinated propionic acids, structurally related to commercial NSAIDs, possess significant anti-inflammatory activity, in some cases with reduced ulcerogenic side effects compared to their non-fluorinated analogs. nih.govnih.gov For example, a study on derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid demonstrated potent anti-inflammatory effects in animal models. nih.gov Given this precedent, derivatives of this compound represent a logical, yet underexplored, avenue for the development of new anti-inflammatory agents.

Antimicrobial Potential: The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. nih.gov Fluorinated compounds have a proven track record in this area, most notably the fluoroquinolone antibiotics. Research into other classes of compounds has shown promise; for instance, hydrazide-hydrazone derivatives of 4-fluorobenzoic acid have been prepared and evaluated as potential antimicrobial agents. globalscientificjournal.com Furthermore, side-chain derivatives of natural products containing halogenated aromatic rings have displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The synthesis of heterocyclic derivatives, such as oxadiazoles or triazoles, from this compound could yield novel compounds with significant antimicrobial properties. globalscientificjournal.com

Contributions to Materials Science

The unique electronic and reactive properties of this compound make it a valuable precursor in materials science for creating high-performance organic materials.

Precursors for Fluorinated Polycyclic Aromatic Hydrocarbons

Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are of great interest for their potential use as n-type semiconductors in organic electronic devices. The introduction of fluorine atoms into a PAH framework lowers the energy levels of the molecular orbitals, facilitating electron injection and transport. The synthesis of F-PAHs often involves the coupling of halogenated precursors. While specific examples using this compound are not widely reported, its di-bromo functionality makes it an ideal candidate for intramolecular and intermolecular coupling reactions, such as the Mallory reaction, to construct larger, fused aromatic systems.

Synthesis of Advanced Polymeric Structures

Halogenated benzoic acids are utilized in the synthesis of advanced polymers for specialized applications. For instance, 5-Chloro-2-fluorobenzoic acid, a structurally similar compound, is used to create poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. ossila.com The synthesis involves converting the benzoic acid to a more reactive form and then using coupling reactions to form the polymer backbone. ossila.com By analogy, this compound, with its two bromine atoms, could serve as a cross-linking agent or a monomer in polycondensation or coupling polymerization reactions to produce novel fluorinated aromatic polymers with tailored thermal, mechanical, and electronic properties.

Investigations in Co-crystallization and Supramolecular Chemistry

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials. The carboxylic acid group on this compound is a strong hydrogen bond donor and acceptor, making it an excellent candidate for forming co-crystals with other molecules. Furthermore, the bromine and fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly used to direct the formation of specific supramolecular assemblies. While specific studies on the co-crystallization of this particular compound are not prevalent, its molecular structure suggests significant potential for use in constructing novel supramolecular architectures and engineered crystalline materials.

Role as a Chemical Reagent in Research and Development

Beyond its potential in specific applications, this compound is fundamentally a versatile chemical reagent and intermediate. cookechem.com Its primary utility lies in its role as a starting material for synthesizing more complex molecules, particularly in the pharmaceutical industry.

A key application is in the synthesis of intermediates for blockbuster drugs. For example, it is a reported starting material for a key intermediate of Venetoclax, a BCL-2 inhibitor used to treat certain types of leukemia. guidechem.com It is also used in the synthesis of intermediates for Enzalutamide (B1683756), a non-steroidal androgen receptor antagonist for the treatment of prostate cancer. guidechem.com The synthesis of a crucial Enzalutamide intermediate, 4-bromo-2-fluoro-N-methylbenzamide, begins with the conversion of this compound to its corresponding acyl chloride. guidechem.com

The table below summarizes some of the key synthetic applications of this reagent.

| Target Compound Class | Synthetic Utility of this compound | Reference |

| Pharmaceutical Intermediates | Starting material for key intermediates of Venetoclax and Enzalutamide. | guidechem.com |

| Heterocyclic Compounds | Can undergo palladium-catalyzed coupling reactions with various arylboronic acids. | guidechem.com |

| Acyl Halides | Can be converted to 4-bromo-2-fluorobenzoyl chloride using agents like sulfonyl chloride. | guidechem.com |

This role as a readily available, multi-functional building block underscores its importance in discovery chemistry and process development, enabling the construction of a diverse range of complex target molecules. cookechem.com

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The current synthesis of halogenated benzoic acids often involves multi-step procedures that may utilize harsh reagents or operate under demanding conditions. For instance, one method to produce a related compound, 4-Bromo-2-fluorobenzoic acid, involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene with a strong oxidant like potassium permanganate (B83412) at elevated temperatures. guidechem.com Another approach requires the use of highly reactive and cryogenic n-butyllithium with 1,4-dibromo-2,5-difluorobenzene. chemicalbook.com

Future research is focused on developing greener and more efficient synthetic routes. This includes the exploration of catalytic systems that can operate under milder conditions, reduce waste, and improve atom economy. A notable advancement is the use of a cobalt-acetate catalyst with sodium bromide and oxygen to oxidize 2-fluoro-4-bromotoluene, achieving a high yield of 88% under greener conditions. chemicalbook.com Further research into novel catalytic oxidations and flow chemistry processes could significantly enhance the sustainability and cost-effectiveness of producing 4,5-Dibromo-2-fluorobenzoic acid.

| Synthetic Approach | Key Features & Reagents | Potential for Improvement |

| Oxidation of Toluene Derivative | Uses strong oxidants like KMnO4. guidechem.com | Development of selective, reusable catalysts to replace stoichiometric oxidants. |

| Organometallic Carboxylation | Involves n-butyllithium at very low temperatures (-78°C) followed by quenching with CO2. chemicalbook.com | Exploring alternative, less hazardous organometallic reagents or direct C-H activation/carboxylation methods. |

| Catalytic Oxidation | Employs a Co(OAc)2/NaBr catalyst system with O2 as the oxidant. chemicalbook.com | Optimization of catalyst loading, reaction time, and expansion to a continuous flow process for industrial-scale production. |

Integration of Advanced Spectroscopic Techniques for In-Situ Monitoring

The characterization of final products like halogenated benzoic acids is routinely performed using spectroscopic methods such as Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov However, the future lies in integrating these and other advanced techniques, like Process Analytical Technology (PAT), for real-time, in-situ monitoring of the synthesis process.

By embedding spectroscopic probes (e.g., FT-IR, Raman, NMR) directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and the product as the reaction progresses. This continuous data stream allows for precise control over reaction parameters, ensuring optimal conditions are maintained to maximize yield and purity while minimizing reaction time and by-product formation. Such an approach, while demonstrated for related molecules, represents a significant frontier for the synthesis of this compound. nih.gov

Synergistic Application of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is a powerful paradigm for modern chemical research. Computational methods, particularly Density Functional Theory (DFT), can be used to predict the molecular geometry, electronic properties, and vibrational spectra of molecules like this compound and its potential derivatives. nih.gov

Researchers can use DFT to model reaction mechanisms, predict reactivity, and screen virtual compounds before committing to laboratory synthesis. For example, Natural Bond Orbital (NBO) analysis can reveal intramolecular interactions that stabilize the molecule. nih.gov This computational foresight allows for a more rational design of experiments, focusing on the most promising synthetic routes and molecular targets, thereby saving time and resources.

Elucidation of Structure-Activity Relationships for Novel Bioactive Analogs

Given that this compound is a key building block for bioactive molecules, a major research direction is the systematic synthesis of its analogs to explore their structure-activity relationships (SAR). guidechem.com SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity.

By systematically modifying the structure of this compound—for example, by replacing the bromine atoms with other groups or altering the substitution pattern—and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive SAR model. nih.govrsc.org This model can then guide the design of new compounds with enhanced potency and selectivity against specific biological targets, such as protein kinases or other enzymes implicated in disease. nih.govrsc.orgmdpi.com

Exploration of Uncharted Applications in Specialized Chemical Fields

While the primary application of this compound is in medicinal chemistry as an intermediate for drugs like enzalutamide (B1683756) and Venclexta, its unique substitution pattern makes it a candidate for other specialized fields. guidechem.com Fluorinated organic compounds are highly sought after in materials science and agrochemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. nih.govossila.com

Future research could explore the use of this compound as a building block for:

Agrochemicals: Developing new herbicides or fungicides.

Advanced Polymers: Creating materials with enhanced thermal stability or specific optical properties.

Hypervalent Iodine Reagents: The presence of a halogen adjacent to the carboxylic acid suggests its potential as a precursor for creating novel and useful oxidizing agents for organic synthesis, similar to how related iodo-benzoic acids are used. ossila.com

Advanced Molecular Docking and In-Silico ADMET Studies for Drug Discovery

In the context of drug discovery, computational tools are indispensable for accelerating the identification of promising lead compounds. Molecular docking is a technique used to predict how a molecule (ligand) binds to the active site of a target protein. nih.govnih.gov Researchers can create a virtual library of derivatives based on the this compound scaffold and dock them against various protein targets, such as DNA gyrase or viral proteases, to identify potential inhibitors. nih.govnih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can predict the pharmacokinetic and toxicological properties of these virtual compounds. nih.gov This allows scientists to prioritize candidates that are not only potent but also possess drug-like properties, significantly streamlining the drug discovery pipeline and reducing the likelihood of late-stage failures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-Dibromo-2-fluorobenzoic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves sequential halogenation and fluorination steps. A plausible route starts with a benzoic acid derivative, where bromination at positions 4 and 5 is achieved using brominating agents (e.g., Br₂ with FeBr₃ as a catalyst). Subsequent fluorination at position 2 can be performed via electrophilic aromatic substitution using fluorinating agents like Selectfluor®. For analogous compounds, nitrobenzene precursors have been reacted with carbanions to introduce fluorine and bromine substituents regioselectively .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : While no specific SDS is available for this compound, safety protocols for structurally similar brominated/fluorinated benzoic acids recommend:

- PPE : Gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources. Refer to general brominated acid handling guidelines from reputable SDS sources (e.g., Combi-Blocks’ protocols for analogous compounds) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : For unambiguous structural determination, use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and bond angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Cross-validation using complementary techniques is critical. For example:

- Compare solid-state (XRD) and solution-state (NMR) data to account for dynamic effects.

- Employ computational modeling (DFT calculations) to predict NMR chemical shifts or IR spectra.

- Iterative analysis, as suggested in qualitative research frameworks, helps reconcile discrepancies through repeated data collection and hypothesis testing .

Q. What mechanistic considerations govern the regioselective bromination and fluorination in synthesizing this compound?

- Methodological Answer :

- Bromination : Directed by electron-donating/withdrawing groups. For example, a meta-directing carboxylic acid group may influence bromine placement.

- Fluorination : Electrophilic fluorination agents (e.g., F-TEDA-BF₄) target electron-rich aromatic positions. Steric hindrance from adjacent bromine atoms may further direct fluorine substitution. Analogous synthetic routes for 2-chloro-4,5-difluorobenzoic acid highlight the role of nitro intermediates and carbanion reactions in regioselectivity .

Q. How do the electronic effects of bromo and fluoro substituents influence the reactivity of this compound in further derivatization?

- Methodological Answer :

- Electron-Withdrawing Effects : Bromine atoms decrease ring electron density, potentially slowing electrophilic substitution but enhancing nucleophilic aromatic substitution.

- Acidity Modulation : The fluorine atom at position 2 increases the carboxylic acid’s acidity (pKa reduction), facilitating deprotonation in coupling reactions.

- Comparative studies on derivatives (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid) suggest these electronic effects impact reaction pathways in drug discovery, such as antimalarial or neuropharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。